3,4-Dihydro-2H-1,4-benzoxazine
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine derivatives has been explored through various methodologies, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, Mannich reactions using bio-derived amines, and catalyst-free, green synthetic strategies. These approaches offer pathways to a broad range of functionally substituted benzoxazine scaffolds, with significant stereoselectivity and efficiency in some cases (Gabriele et al., 2006); (Wattanathana et al., 2021); (Kushwaha et al., 2020).
Molecular Structure Analysis
X-ray diffraction analysis and Hirshfeld surface analysis have been employed to establish the configuration and elucidate the structural characteristics of 3,4-Dihydro-2H-1,4-benzoxazine derivatives. These studies reveal the conformational preferences and significant intermolecular interactions within the crystal structure, contributing to our understanding of their chemical behavior and properties (Wattanathana et al., 2021).
Chemical Reactions and Properties
3,4-Dihydro-2H-1,4-benzoxazine compounds participate in various chemical reactions, including domino ring-opening and Goldberg coupling cyclization, and iodocyclization, highlighting their reactivity and potential for functionalization. These reactions are crucial for the synthesis of diverse derivatives and for the exploration of novel chemical space (Rao et al., 2009); (Majumdar et al., 2010).
Physical Properties Analysis
The physical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their applicability in various domains (Matsumoto et al., 1999).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydro-2H-1,4-benzoxazine derivatives, including reactivity towards nucleophiles and electrophiles, acid and base stability, and their behavior in redox reactions, are key to their applications in synthesis and material science. The electron-donating or withdrawing nature of substituents on the benzoxazine ring can greatly influence these properties, making them versatile intermediates in organic synthesis (Nakamura et al., 2003).
Scientific Research Applications
Synthesis and Material Applications
3,4-Dihydro-2H-1,4-benzoxazines are heterocyclic compounds that can be synthesized through the Mannich reaction from primary amines, paraformaldehyde, and phenols. They are used as monomers for preparing novel phenol resins known as polybenzoxazines. These compounds have applications beyond their use as monomers, including as luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).
Bioactivity and Ecological Role
The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 3,4-Dihydro-2H-1,4-benzoxazine, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also explored as leads for natural herbicide models and for their role in chemical defense mechanisms in plants (Macias et al., 2009).
Biological Activities in Humans, Plants, and Animals
3,4–Dihydro–2H–1,3–benzoxazine derivatives show significant biological activities, including antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. Their structural variability makes them suitable sources for various bioactive compounds (El-Din, 2021).
Environmental Applications
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines has been achieved through environmentally friendly methods, indicating their potential in green chemistry applications (Albanese et al., 2003).
Allelochemicals in Gramineae
These compounds, derived from the Poaceae family, exhibit various biological properties like antimicrobial and insecticidal activities, which can have agronomic utility (Macias et al., 2006).
Pharmaceutical Applications
Some derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been evaluated for cardiovascular effects, highlighting their potential in developing antihypertensive agents (Touzeau et al., 2003).
Synthesis and Characterization
Recent advancements in the synthesis and characterization of these compounds enhance our understanding of their structural and functional properties, contributing to various fields including pharmaceuticals (Mizar & Myrboh, 2006), (Kotha et al., 1994).
Bio-Based Polybenzoxazines
Efforts to synthesize fully bio-based benzoxazines indicate the potential for developing sustainable materials with enhanced properties (Wang et al., 2012).
Novel Derivatives and Anxiolytic Activity
Novel derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and shown to possess considerable anxiolytic activity (Masuoka et al., 1986).
Enantio- and Diastereospecific Synthesis
Recent methods achieve high enantio- and diastereospecificity in the synthesis of these compounds, crucial for pharmaceutical applications (Mal et al., 2018).
Green Synthesis Methods
Innovative synthesis methods under solid−liquid phase transfer catalysis conditions represent significant advancements in green chemistry (Albanese et al., 2003).
Safety And Hazards
3,4-Dihydro-2H-1,4-benzoxazine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The promising biological properties of 3,4-Dihydro-2H-1,4-benzoxazine have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on exploring these synthetic strategies and studying the potential applications of these compounds in various fields .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLORWPBJZEGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342856 | |
Record name | Benzomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazine | |
CAS RN |
5735-53-5 | |
Record name | Benzomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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